

The Cell Cycle Effects of AS1842856: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1842856 is a potent and selective small molecule inhibitor of the Forkhead box O1 (FOXO1) transcription factor.[1][2][3] Initially investigated for its role in metabolic diseases like type 2 diabetes, its influence on cell cycle regulation and apoptosis has garnered significant attention in oncology research.[4] This document provides a comprehensive technical overview of the cellular and molecular effects of **AS1842856**, with a specific focus on its impact on the cell cycle. We will delve into its mechanism of action, summarize key quantitative data from various cancer models, and provide detailed experimental protocols for assessing its effects.

Introduction to AS1842856 and its Primary Target: FOXO1

AS1842856 is a cell-permeable compound that specifically inhibits the transcriptional activity of FOXO1 with a reported IC50 of approximately 30-33 nM.[1][5] It acts by directly binding to the active, dephosphorylated form of FOXO1, thereby preventing its interaction with DNA and subsequent gene transcription.[5][6] FOXO1 is a member of the FOXO family of transcription factors that play a pivotal role in a multitude of cellular processes, including cell cycle progression, apoptosis, DNA repair, and metabolism.[7][8] The activity of FOXO1 is tightly regulated by the PI3K-Akt signaling pathway; phosphorylation by Akt leads to its cytoplasmic sequestration and inactivation.[9] In several cancers, the dysregulation of this pathway allows



FOXO1 to remain active in the nucleus, contributing to cancer cell survival and proliferation.[7]

Mechanism of Action on the Cell Cycle

The primary mechanism by which **AS1842856** influences the cell cycle is through the inhibition of FOXO1's transcriptional activity. FOXO1 can regulate the expression of key cell cycle regulators. For instance, active FOXO1 can increase the transcription of the cyclin-dependent kinase inhibitor p27, which plays a crucial role in halting or slowing cell cycle progression.[7]

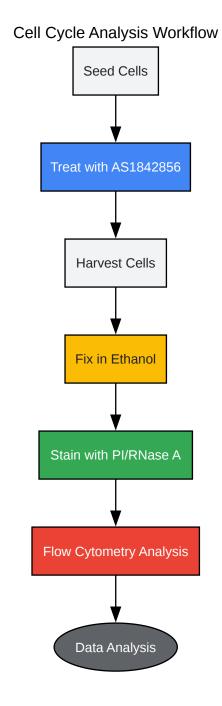
However, the effects of **AS1842856** are context-dependent and can vary between different cancer types. In some instances, inhibition of FOXO1 by **AS1842856** leads to cell cycle arrest, while in others, it promotes apoptosis.[10][11]

Recent studies have also revealed that **AS1842856** can exert off-target effects, most notably the inhibition of Glycogen Synthase Kinase 3 (GSK3).[12] This dual inhibition of FOXO1 and GSK3 can lead to complex downstream effects on signaling pathways that also regulate the cell cycle.[12][13]



AS1842856 Mechanism of Action AS1842856 Inhibits Inhibits FOXO1 (active) Regulates Activates Transcription Regulates Transcription GSK3 Ccnd3 & Myc **Apoptosis** p27 Regulates Inhibits Promotes Cell Cycle Progression





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